molecular formula C22H20ClN3O2 B4189093 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide

Cat. No. B4189093
M. Wt: 393.9 g/mol
InChI Key: COJGWCQALDPDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide, also known as AC-262,356, is a selective androgen receptor modulator (SARM) that has gained attention in the scientific community for its potential use in treating muscle wasting and osteoporosis. AC-262,356 is a synthetic compound that binds to androgen receptors in the body, leading to anabolic effects on muscle tissue.

Mechanism of Action

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide works by binding to androgen receptors in the body, leading to anabolic effects on muscle tissue. Unlike traditional anabolic steroids, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide is selective in its action, meaning that it primarily targets muscle and bone tissue, while minimizing the risk of side effects in other parts of the body.
Biochemical and Physiological Effects:
In addition to its anabolic effects on muscle and bone tissue, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide has also been shown to have other biochemical and physiological effects. In animal studies, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide has been shown to increase insulin sensitivity and improve glucose metabolism, which could have implications for the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide for lab experiments is its selectivity in targeting muscle and bone tissue. This makes it a useful tool for studying the effects of androgen receptor activation in these tissues, without the risk of side effects in other parts of the body. However, one limitation of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide is that it is a synthetic compound, which could limit its applicability in certain experimental models.

Future Directions

There are several potential future directions for research on 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide. One area of interest is the use of the compound in treating muscle wasting and osteoporosis in humans. Clinical trials will be necessary to determine the safety and efficacy of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide in these populations. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide, and to explore its potential use in treating other conditions, such as diabetes and metabolic disorders.

Scientific Research Applications

2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide has been the subject of several scientific studies that have investigated its potential use in treating muscle wasting and osteoporosis. In animal studies, 2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(1-phenylethyl)benzamide has been shown to increase muscle mass and strength, while also improving bone density. These effects are thought to be due to the compound's ability to selectively activate androgen receptors in muscle and bone tissue.

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c1-15(16-7-3-2-4-8-16)24-21(27)19-9-5-6-10-20(19)26-22(28)25-18-13-11-17(23)12-14-18/h2-15H,1H3,(H,24,27)(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJGWCQALDPDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-chlorophenyl)carbamoyl]amino}-N-(1-phenylethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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